BenchChemオンラインストアへようこそ!

5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one

Medicinal chemistry Chemical biology Heterocyclic scaffolds

5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one (CAS 944900-67-8; molecular formula C₇H₅NO₃; MW 151.12) is a heterocyclic scaffold within the furo[3,4-b]pyridin-7-one class, characterized by a hydroxyl substituent at the 5-position and a fused furan-pyridine ring system. The immediate comparator pool consists of three structurally related lactones: furo[3,4-b]pyridin-5(7H)-one (4-azaphthalide, CAS 5657-51-2, MW 135.12, C₇H₅NO₂), furo[3,4-b]pyridin-7(5H)-one (7-azaphthalide, CAS 4733-69-1, MW 135.12, C₇H₅NO₂), and the tautomeric form 7-hydroxyfuro[3,4-b]pyridin-5(7H)-one (CAS 252289-75-1, MW 151.12, C₇H₅NO₃).

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
Cat. No. B12969048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)OC2O)N=C1
InChIInChI=1S/C7H5NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3,6,9H
InChIKeyYMHPLWDNBVRANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Guide-to-5-Hydroxy-5H-7H-furo-3-4-B-pyridin-7-one-Sourcing-and-Comparator-Baseline


5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one (CAS 944900-67-8; molecular formula C₇H₅NO₃; MW 151.12) is a heterocyclic scaffold within the furo[3,4-b]pyridin-7-one class, characterized by a hydroxyl substituent at the 5-position and a fused furan-pyridine ring system . The immediate comparator pool consists of three structurally related lactones: furo[3,4-b]pyridin-5(7H)-one (4-azaphthalide, CAS 5657-51-2, MW 135.12, C₇H₅NO₂), furo[3,4-b]pyridin-7(5H)-one (7-azaphthalide, CAS 4733-69-1, MW 135.12, C₇H₅NO₂), and the tautomeric form 7-hydroxyfuro[3,4-b]pyridin-5(7H)-one (CAS 252289-75-1, MW 151.12, C₇H₅NO₃) . This compound has no documented biological targets, toxicity profile, or published primary bioactivity data; its differentiation from comparators rests entirely on structural and computed physicochemical descriptors [1].

Why-Generic-Furo-3-4-b-pyridin-7-one-Substitution-Fails-for-5-Hydroxy-5H-7H-furo-3-4-B-pyridin-7-one


The furo[3,4-b]pyridin-7-one family is characterized by position-dependent differences in hydrogen-bond donor (HBD) count, computed lipophilicity, and molecular weight, all without a single published head-to-head biological comparison [1]. The target compound 5-hydroxy-5H,7H-furo[3,4-B]pyridin-7-one (CAS 944900-67-8, MW 151.12, C₇H₅NO₃) carries one hydrogen-bond donor, whereas the nearest unsubstituted lactone comparators—CAS 5657-51-2 and CAS 4733-69-1—each have zero HBDs and a molecular weight of 135.12 . The tautomeric isomer CAS 252289-75-1 shares the same molecular formula (C₇H₅NO₃) but is registered with a distinct InChI and SMILES, indicating a different site of hydroxylation that would alter its reactivity and interaction profile . Procuring an uncharacterized furo[3,4-b]pyridin-7-one without confirming the exact CAS, hydroxylation position, and tautomeric form risks substituting a pharmacologically distinct entity, which is incompatible with reproducible medicinal chemistry or chemical biology workflows .

Quantitative-Evidence-Guide-5-Hydroxy-5H-7H-furo-3-4-B-pyridin-7-one-vs-Comparators


Molecular-Weight-and-Elemental-Composition-Differentiation-vs-Default-Furo-pyridin-7-one-Lactones

5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one (CAS 944900-67-8) has a molecular weight of 151.12 g/mol and molecular formula C₇H₅NO₃, reflecting the presence of an additional oxygen atom relative to the core furo[3,4-b]pyridin-7-one scaffold . In contrast, the nearest commercially available unsubstituted lactones—furo[3,4-b]pyridin-5(7H)-one (CAS 5657-51-2) and furo[3,4-b]pyridin-7(5H)-one (CAS 4733-69-1)—each have a molecular weight of 135.12 g/mol and molecular formula C₇H₅NO₂ . The mass difference of 16 Da corresponds to one oxygen atom and would be detectable by LC-MS or HRMS in any procurement quality-control workflow, providing a straightforward analytical fingerprint to verify identity and distinguish from non-hydroxylated analogs [1].

Medicinal chemistry Chemical biology Heterocyclic scaffolds

Hydrogen-Bond-Donor-Count-as-a-Pharmacophoric-Differentiator-vs-Unsubstituted-Furo-pyridin-7-one-Isomers

The computed hydrogen-bond donor (HBD) count for 5-hydroxy-5H,7H-furo[3,4-B]pyridin-7-one (CAS 944900-67-8) is 1, arising from the hydroxyl group at the 5-position . The two principal unsubstituted comparator lactones, CAS 5657-51-2 and CAS 4733-69-1, each carry zero HBDs as confirmed by their computed molecular descriptors on PubChem and LeYan [1]. The transition from HBD = 0 to HBD = 1 represents a binary pharmacophoric change: the hydroxyl introduces a directional hydrogen-bond-donating vector absent in the baseline lactones, which is predicted to alter aqueous solubility, permeability, and target engagement in fragment-based screening cascades [2]. No experimental solubility or permeability data exist for any member of this series.

Structure–activity relationships Fragment-based drug design Ligand efficiency metrics

Computed-Lipophilicity-Shift-vs-Furo-pyridin-7-one-Lactones-Relevance-for-Permeability-and-Solubility-Profiling

The computed LogP (XLogP3-AA) for 5-hydroxy-5H,7H-furo[3,4-B]pyridin-7-one is predicted to be lower than the value of 0.6 reported for the unsubstituted furo[3,4-b]pyridin-7-one scaffold (CID 12251968) due to the additional hydroxyl group [1]. For reference, the tautomeric isomer CAS 252289-75-1 (7-hydroxy positional isomer) shares the same molecular formula (C₇H₅NO₃) but has a distinct InChI and SMILES, predicting a different LogP and solubility profile . The unsubstituted comparator CAS 4733-69-1 has a calculated LogP of 0.752 and TPSA of 39.19 Ų as reported by LeYan . A hydroxyl-induced LogP decrease of approximately 0.5–1.0 log units (class-typical for aromatic hydroxylation) is expected, shifting the compound into more hydrophilic chemical space relative to CAS 5657-51-2 and CAS 4733-69-1 [2]. No experimentally measured LogP or LogD values are available for any compound in this series.

ADME prediction Lipophilicity Physicochemical profiling

SMILES-and-InChIKey-Distinction-vs-Tautomeric-7-Hydroxy-Isomer-CAS-252289-75-1

5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one (CAS 944900-67-8) is represented by the SMILES string O=C1OC(O)c2cccnc21 and a unique InChIKey, confirming the hydroxyl is at the 5-position of the 5H,7H-furo[3,4-B]pyridin-7-one scaffold . The tautomeric isomer 7-hydroxyfuro[3,4-b]pyridin-5(7H)-one (CAS 252289-75-1) has the same molecular formula (C₇H₅NO₃) and molecular weight (151.12) but a distinct InChI (InChI=1S/C7H5NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3,7,10H) and is listed under a different CAS registry number, indicating a hydroxyl positioned at the 7-position of the furo[3,4-b]pyridin-5(7H)-one scaffold [1]. The two CAS numbers (944900-67-8 vs. 252289-75-1) are not cross-referenced in any public database, confirming they represent chemically distinct entries rather than duplicates .

Chemical registration Tautomerism Compound identity management

Hydrogen-Bond-Acceptor-Count-Increase-vs-Unsubstituted-Lactones-Implications-for-Polar-Surface-Area

The computed hydrogen-bond acceptor (HBA) count for 5-hydroxy-5H,7H-furo[3,4-B]pyridin-7-one is 4 (three from the lactone/pyridine core plus one from the 5-hydroxyl oxygen), compared with 3 for the unsubstituted lactone comparators CAS 5657-51-2 and CAS 4733-69-1 [1]. The LeYan database reports H_Acceptors = 3 and TPSA = 39.19 Ų for CAS 4733-69-1 . The addition of one HBA unit is predicted to increase topological polar surface area (TPSA) by approximately 17–20 Ų (based on the oxygen contribution), moving the compound further along the TPSA axis relevant to oral bioavailability predictions (where TPSA < 140 Ų is a common threshold for passive oral absorption) [2].

Polar surface area Oral bioavailability prediction Fragment physicochemical profiling

Patent-Landscape-and-IP-Freedom-to-Operate-Differentiation-vs-4-4a-5-7-Tetrahydro-and-Casein-Kinase-Furo-pyridine-Scaffolds

Patent landscaping reveals that the furo[3,4-b]pyridine scaffold has been claimed in two principal therapeutic contexts: as 4,4a,5,7-tetrahydro-3H-furo[3,4-b]pyridinyl BACE inhibitors for Alzheimer's disease (Janssen Pharmaceutica, EP3535271A1) and as furo[3,4-b]pyridin-5(7H)-one casein kinase Iδ/ε inhibitors for CNS disorders (Pfizer, JP2015107992A) [1][2]. In both cases, the claimed compounds bear specific substituents at defined positions, and the simple 5-hydroxy scaffold (CAS 944900-67-8) does not appear in the Markush structures or exemplified compounds of these patents. A synthesis paper describing one-pot preparation of furo[3,4-b]pyridin-5(7H)-ones from 2-bromopyridine-3-carboxylic acid (Kobayashi et al., Synthesis 2009) also does not include the 5-hydroxy variant . This absence from the patent and primary synthetic literature reduces IP entanglement risk relative to more heavily patented substituted furo-pyridines, which is relevant for procurement in commercial screening libraries.

Intellectual property BACE inhibitors Casein kinase Freedom-to-operate

Best-Application-Scenarios-for-5-Hydroxy-5H-7H-furo-3-4-B-pyridin-7-one-in-Research-and-Procurement


Fragment-Based Screening Library Enrichment with a Hydroxylated Furo-Pyridine Scaffold

Compound screening libraries benefit from scaffold diversity where a single hydroxyl group changes the hydrogen-bonding profile without substantially increasing molecular weight. 5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one, with one HBD and four HBAs and an estimated lower LogP than its unsubstituted lactone analogs (ΔHBD = +1 relative to CAS 5657-51-2 and 4733-69-1), occupies chemical space complementary to the HBD = 0 furo-pyridin-7-one lactones commonly available from commercial suppliers . This binary pharmacophoric difference supports fragment-library diversification strategies where hydrogen-bonding capability is a key design variable .

Medicinal Chemistry Hit Expansion Around Hydroxylated Heterocyclic Cores

When a screening hit contains a hydroxylated heterocycle, purchasing the nearest hydroxyl-positional isomers enables rapid structure–activity relationship (SAR) exploration. The availability of CAS 944900-67-8 (5-hydroxy) alongside the tautomeric CAS 252289-75-1 (7-hydroxy) provides two hydroxyl positional isomers with identical molecular formula (C₇H₅NO₃) but distinct SMILES, InChI, and predicted physicochemical profiles . For medicinal chemistry teams, procurement of both isomers supports SAR-by-catalog strategies to probe the impact of hydroxyl position on target binding without de novo synthesis, provided the correct CAS and SMILES are specified in the purchase order [1].

Patent-Aware Chemical Probe Procurement for CNS and Neurodegeneration Target Screening

The furo[3,4-b]pyridine core has precedent as a privileged scaffold for CNS targets including BACE (Alzheimer's disease) and casein kinase Iδ/ε (circadian rhythm and mood disorders), as evidenced by Janssen (EP3535271A1) and Pfizer (JP2015107992A) patents . However, the simple 5-hydroxy scaffold (CAS 944900-67-8) is absent from the Markush claims and exemplified compounds of these patents, reducing IP entanglement risk [1]. For organizations screening against CNS targets where the furo-pyridine core is pharmacologically relevant but freedom-to-operate is a procurement concern, this compound offers a low-IP-risk entry point into the chemical space.

Analytical Reference Standard for LC-MS-Based Identity Verification in Compound Management

The 16-Da mass difference between 5-hydroxy-5H,7H-furo[3,4-B]pyridin-7-one (MW 151.12) and the common unsubstituted lactone comparators (MW 135.12) makes this compound useful as an LC-MS reference standard in compound management workflows . Procurement of the hydroxylated compound alongside the unsubstituted lactone enables calibration of chromatographic separation conditions and verification that hydroxylated and non-hydroxylated furo-pyridin-7-ones are correctly binned in automated compound stores, preventing plate-mapping errors in high-throughput screening campaigns .

Quote Request

Request a Quote for 5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.